Acetic acid;scandium
Description
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Properties
IUPAC Name |
acetic acid;scandium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Sc/c1-2(3)4;/h1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRMRSDZEJMEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.[Sc] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2Sc | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3804-23-7 | |
| Record name | Acetic acid, scandium(3+) salt (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3804-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactions Analysis
Thermal Decomposition
Upon heating, scandium acetate decomposes into scandium oxide (Sc₂O₃) and volatile byproducts:
Reaction:
2Sc(CH₃COO)₃ → Sc₂O₃ + 6CO₂↑ + 3H₂O↑ + 3CH₃COCH₃↑
| Decomposition Product | Temperature Range | Characteristics | Reference |
|---|---|---|---|
| Scandium oxide (Sc₂O₃) | >300°C | High-purity, crystalline |
This decomposition is exploited in materials science to produce scandium oxide for high-temperature ceramics and catalysts .
Hydrolysis and Aqueous Reactivity
Scandium acetate is moderately water-soluble, dissociating into Sc³⁺ and acetate ions. Hydrolysis occurs under basic conditions:
Reaction with water (dissolution):
Sc(CH₃COO)₃ → Sc³⁺(aq) + 3CH₃COO⁻(aq)
Hydrolysis in basic media:
Sc(CH₃COO)₃ + 3NaOH → Sc(OH)₃↓ + 3CH₃COONa
| Product | Conditions | Application | Reference |
|---|---|---|---|
| Scandium hydroxide | pH > 7 | Precursor for Sc compounds |
Reactions with Acids and Bases
Scandium acetate reacts with strong acids and bases, demonstrating its amphoteric nature:
These reactions highlight its utility in synthesizing other scandium salts.
Complexation and Coordination Chemistry
Scandium acetate serves as a precursor for coordination complexes and advanced materials:
Example: In covalent organic frameworks (COFs), scandium acetate coordinates with ligands like 4-aminophenylacetate to form hybrid structures .
| Application | Reaction Pathway | Outcome | Reference |
|---|---|---|---|
| COF synthesis | Sc(CH₃COO)₃ + organic ligands → Sc–COF | High-surface-area materials |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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